N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
The compound N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (molecular formula: C₂₈H₂₂FN₃O₄S₂) features a complex hybrid structure combining a thiazolidinone core, indole scaffold, and acetamide substituents . Key structural elements include:
- A 4-ethoxyphenyl group attached via an acetamide linkage.
- A (3Z)-configured thiazolidinone ring conjugated to an indole moiety.
- A 4-fluorobenzyl substituent on the thiazolidinone nitrogen.
Properties
CAS No. |
617696-49-8 |
|---|---|
Molecular Formula |
C28H22FN3O4S2 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C28H22FN3O4S2/c1-2-36-20-13-11-19(12-14-20)30-23(33)16-31-22-6-4-3-5-21(22)24(26(31)34)25-27(35)32(28(37)38-25)15-17-7-9-18(29)10-8-17/h3-14H,2,15-16H2,1H3,(H,30,33)/b25-24- |
InChI Key |
GOGDYBPHQQTPBU-IZHYLOQSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Coupling with Indole Derivative: The indole derivative can be coupled with the thiazolidinone intermediate through a condensation reaction.
Final Acylation: The final step involves acylation of the indole nitrogen with an acyl chloride or anhydride to introduce the ethoxyphenylacetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is governed by its distinct functional groups:
| Functional Group | Reactivity Characteristics |
|---|---|
| Thiazolidinone ring (C=S, C=O) | Susceptible to nucleophilic substitution at the sulfur atom; redox reactions at the C=S bond |
| Indole moiety | Electrophilic substitution at the aromatic ring; oxidation at the pyrrole nitrogen |
| Acetamide group | Hydrolysis under acidic/basic conditions; hydrogen bonding interactions |
| Ethoxyphenyl substituent | Electron-donating effects; potential for dealkylation under strong acids |
Oxidation Reactions
-
Thiazolidinone Ring : The thioxo (C=S) group undergoes oxidation to form sulfoxide or sulfone derivatives. Hydrogen peroxide () or meta-chloroperbenzoic acid () are common oxidizing agents.
Example: -
Indole Ring : The pyrrole nitrogen can be oxidized to form N-oxide derivatives using ozone or peroxides.
Reduction Reactions
-
Sodium borohydride () selectively reduces the keto group (C=O) in the thiazolidinone ring to a hydroxyl group without affecting the indole or acetamide functionalities.
Hydrolysis
-
Acetamide Group : Hydrolyzes in acidic () or basic () conditions to yield carboxylic acid and 4-ethoxyaniline .
Synthetic Modifications
Industrial synthesis employs continuous flow reactors for scalable production, optimizing parameters such as:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| pH | 7.5–8.5 | Stabilizes thiazolidinone ring |
| Reaction Time | 2–4 hours | Maximizes conversion |
Mechanistic Insights
-
Thiol-Disulfide Exchange : The C=S group participates in dynamic covalent chemistry, enabling disulfide bond formation with thiol-containing biomolecules.
-
Electrophilic Aromatic Substitution : The indole ring undergoes halogenation or nitration at the C5 position due to electron-rich aromatic systems .
Stability and Degradation
The compound degrades under UV light via:
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The following compounds share the thiazolidinone-indole-acetamide core but differ in substituents, impacting their physicochemical and biological properties:
Key Observations :
- The 4-ethoxyphenyl group in the target compound introduces ether oxygen, enhancing hydrogen-bond acceptor capacity compared to alkyl or halogenated substituents .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis of this compound likely involves multi-step reactions, such as constructing the thiazolidinone and indole cores followed by coupling with the ethoxyphenylacetamide moiety. Key steps include:
- Core Formation : Use cyclocondensation reactions (e.g., Hantzsch thiazole synthesis) for the thiazolidinone ring .
- Coupling Reactions : Employ peptide coupling agents (e.g., EDC/HOBt) for acetamide bond formation .
- Purification : Monitor reaction progress via TLC or HPLC and confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are critical for characterizing its structure and stability?
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D-NMR (COSY, HSQC) to resolve stereochemistry at the (3Z)-configured thiazolidin-5-ylidene group .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via HPLC-UV .
Q. How can researchers design initial biological screening assays for this compound?
- In Vitro Assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices against non-cancerous cells .
Advanced Research Questions
Q. What strategies identify the molecular targets and mechanisms of action for this compound?
- Target Fishing : Use affinity chromatography with immobilized compound derivatives or chemoproteomics to identify binding proteins .
- Pathway Analysis : Combine RNA-seq and phosphoproteomics to map signaling pathways perturbed by treatment .
- Computational Docking : Model interactions with potential targets (e.g., CDKs, Bcl-2) using Schrödinger Suite or AutoDock .
Q. How can conflicting data on bioactivity across studies be resolved?
- Meta-Analysis : Compare datasets from independent studies using standardized assays (e.g., IC₅₀ values under identical conditions) .
- Structural Comparison : Analyze analogs with minor substitutions (e.g., fluorobenzyl vs. chlorophenyl groups) to pinpoint SAR-driven discrepancies .
Q. What methodologies optimize structure-activity relationships (SAR) for enhanced potency?
- Fragment-Based Design : Replace the 4-ethoxyphenyl group with bioisosteres (e.g., pyridyl or thiophene) to improve solubility .
- Prodrug Strategies : Modify the acetamide moiety to enhance bioavailability via esterase-activated prodrugs .
Q. How can pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- In Vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
- In Vivo Models : Conduct acute toxicity studies in rodents (OECD 423) and measure plasma half-life using LC-MS/MS .
Tables of Key Data
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound Class | Target IC₅₀ (μM) | Selectivity Index | Reference |
|---|---|---|---|
| Thiazolidinone-indole hybrids | 0.12–2.3 | 8–15 | |
| Pyrimidoindole derivatives | 0.45–5.6 | 3–7 |
Q. Table 2: Synthetic Yield Optimization
| Reaction Step | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Thiazolidinone cyclization | DMF | Triethylamine | 72 |
| Indole-acetamide coupling | Dichloromethane | EDC/HOBt | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
